![molecular formula C22H20N2O4 B2981933 3-[3-Cyano-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]propanoic acid CAS No. 2413876-82-9](/img/structure/B2981933.png)
3-[3-Cyano-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[3-Cyano-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]propanoic acid is a complex organic compound that features a cyano group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and an azetidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-Cyano-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]propanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions.
Attachment of the Fluorenylmethoxycarbonyl Group: The Fmoc group is typically introduced using Fmoc chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to maintain consistency.
化学反应分析
Types of Reactions
3-[3-Cyano-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the cyano group or other functional groups present in the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
科学研究应用
3-[3-Cyano-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions due to its unique structural features.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-[3-Cyano-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyano group and azetidine ring can participate in various interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 3-[3-Chloro-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]propanoic acid
- 3-[3-Fluoro-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]propanoic acid
Uniqueness
3-[3-Cyano-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]propanoic acid is unique due to the presence of the cyano group, which can significantly alter its reactivity and interactions compared to similar compounds with different substituents. This uniqueness makes it valuable for specific applications where the cyano group plays a crucial role.
属性
IUPAC Name |
3-[3-cyano-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c23-12-22(10-9-20(25)26)13-24(14-22)21(27)28-11-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19H,9-11,13-14H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZSBEGZZYRGIAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(CCC(=O)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
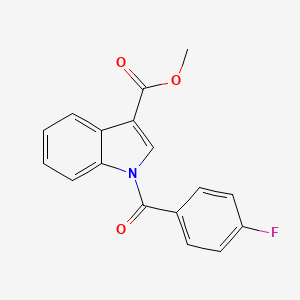
![N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2981857.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide](/img/structure/B2981858.png)
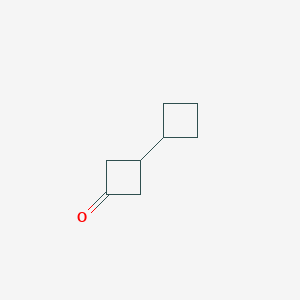
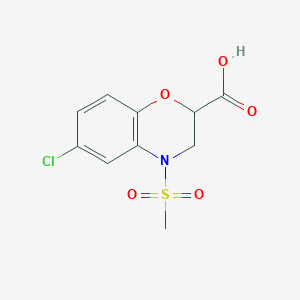
![6,7-dimethyl-3-(2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2981861.png)

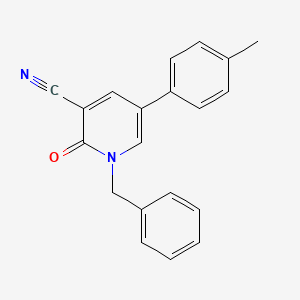
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2981865.png)
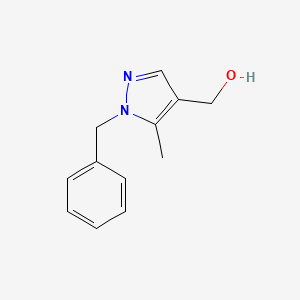
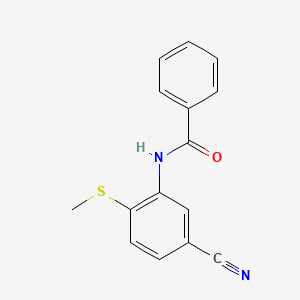
![N-{2-(4-butanoylpiperazinyl)-1-[(4-chlorophenyl)sulfonyl]-2-oxoethyl}-2-furylc arboxamide](/img/structure/B2981870.png)
![Cyclohex-3-en-1-yl(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2981872.png)
![(Z)-methyl 2-(2-((4-(N-butyl-N-methylsulfamoyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2981873.png)
